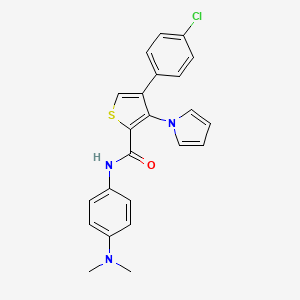![molecular formula C16H13Cl2N3O3 B2382702 3-(2,4-Dichlorbenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidin-2,4-dion CAS No. 941898-19-7](/img/structure/B2382702.png)
3-(2,4-Dichlorbenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,4-Dichlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography . The crystal structure of these compounds is monoclinic, with a P21/c space group .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been determined using various techniques. For example, the molecular weight, linear formula, and CAS number of 2,4-dichloropyrido[2,3-d]pyrimidine have been reported .Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in regulating the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, resulting in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression, leading to the arrest of the cell cycle and induction of apoptosis .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 .
Vorteile Und Einschränkungen Für Laborexperimente
DCB-MOQ has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to the use of DCB-MOQ in lab experiments. It can be difficult to work with due to its low solubility in water. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on DCB-MOQ. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for DCB-MOQ in cancer treatment. Another area of interest is its potential applications in the treatment of neurodegenerative diseases. Future studies may focus on elucidating the mechanism of action of DCB-MOQ in the brain and identifying potential targets for therapeutic intervention. Finally, there is a need for further studies on the safety and toxicity of DCB-MOQ, particularly in vivo.
Synthesemethoden
DCB-MOQ is a synthetic compound that can be prepared through a multi-step process. The synthesis method involves the reaction of 2,4-dichlorobenzylamine with 2-amino-4-methoxypyrido[2,3-d]pyrimidine-5-carbaldehyde. This reaction results in the formation of the intermediate compound, which is then treated with methyl iodide to produce DCB-MOQ.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die strukturellen Merkmale der Verbindung deuten auf ein Potenzial als Antitumormittel hin. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, insbesondere auf die CDK2 (Cyclin-abhängige Kinase 2) gerichtet. Die Hemmung von CDK2 ist eine vielversprechende Strategie für die Krebstherapie, die gezielt Tumorzellen beeinflusst . Weitere Studien sind erforderlich, um ihren Wirkmechanismus und ihre Wirksamkeit in vivo zu untersuchen.
Kinase-Hemmung
Aufgrund ihrer Trifluormethyl- und Pyrimidin-Einheiten kann diese Verbindung als Kinase-Hemmer wirken. Kinasen spielen eine entscheidende Rolle in zellulären Signalwegen, und die Hemmung bestimmter Kinasen kann Krankheitsprozesse modulieren. Die Untersuchung ihrer Selektivität gegenüber verschiedenen Kinasen könnte potenzielle therapeutische Anwendungen aufdecken .
Photodynamische Therapie (PDT)
Die Chinon-Einheit in dieser Verbindung könnte sie für die PDT geeignet machen. PDT beinhaltet die Lichtaktivierung eines Photosensibilisators, um reaktive Sauerstoffspezies zu erzeugen, die selektiv Krebszellen schädigen. Die Bewertung ihrer Phototoxizität und zellulären Aufnahme könnte ihre PDT-Wirksamkeit aufdecken .
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3/c1-20-14-13(12(24-2)5-6-19-14)15(22)21(16(20)23)8-9-3-4-10(17)7-11(9)18/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANYBGGFKKCNLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide](/img/structure/B2382619.png)

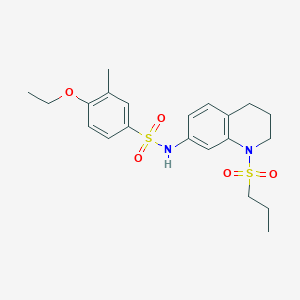
![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2382626.png)
![N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2382627.png)
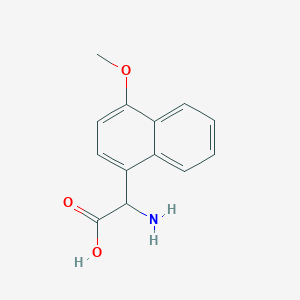

![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2382630.png)
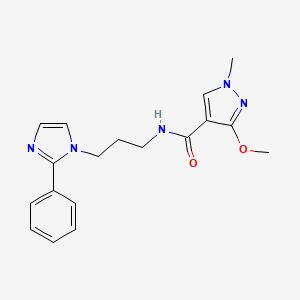
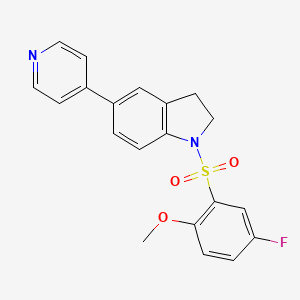
![1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2382637.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate](/img/structure/B2382639.png)

